molecular formula C11H11N3O2S B2754990 N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-30-2

N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2754990
CAS RN: 1021061-30-2
M. Wt: 249.29
InChI Key: RDLFIFIZQIHFJZ-UHFFFAOYSA-N
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Description

“N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as carboxamides . Carboxamides are organic compounds containing a functional group called the carboxamide group. The structure of this compound suggests that it might have interesting biological activities, similar to other compounds with pyridazin and furan rings .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate furan-2-carboxylic acid derivative with a suitable 6-(ethylthio)pyridazin-3-amine . The exact conditions would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a pyridazine ring, and a carboxamide group. The ethylthio group at the 6-position of the pyridazine ring could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

As an organic compound, “N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: The compound’s structure has been associated with potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Notably, clinical candidate Savolitinib contains a similar heterocyclic nucleus (Figure A).

Neuropharmacology

GABA A Modulation: Structures containing this heterocyclic nucleus have demonstrated GABA A allosteric modulating activity (Figure B).

Materials Science

Polymer Components for Solar Cells: Researchers have incorporated these heterocycles into polymers for use in solar cells (Figure C).

Enzyme Inhibition

BACE-1 Inhibition: The compound has shown inhibition of (\beta)-secretase 1 (BACE-1) (Figure D).

!Figure 1

Figure 1. Structures of 1,2,3-triazole-fused pyrazines and pyridazines: 1H-1,2,3-triazolo [4,5-b]pyrazine (2); 1H-1,2,3-triazolo [4,5-c]pyridazine (4); 1H-1,2,3-triazolo [4,5-d]pyridazine (6); 1,2,3-triazolo [1,5-a]pyrazine (8); 1,2,3-triazolo [1,5-b]pyridazine (10); common precursors 1, 3, 5, 7, 9 .

For more in-depth information, you can refer to the full article on the synthesis and applications of 1,2,3-triazole-fused pyrazines and pyridazines here.

Safety and Hazards

The safety and hazards associated with this compound are not known without further study. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. It could also be interesting to investigate the influence of the ethylthio group on the properties of the molecule .

properties

IUPAC Name

N-(6-ethylsulfanylpyridazin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-17-10-6-5-9(13-14-10)12-11(15)8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLFIFIZQIHFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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